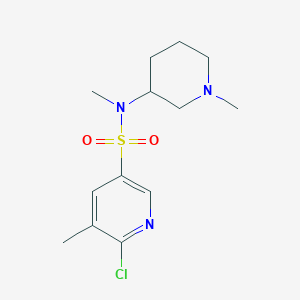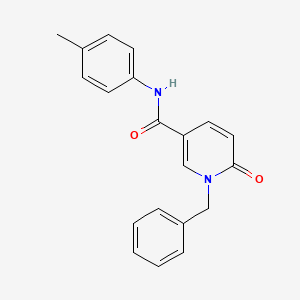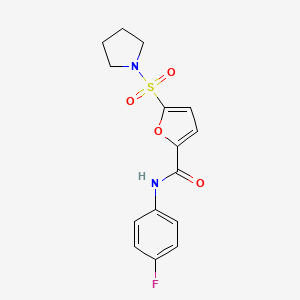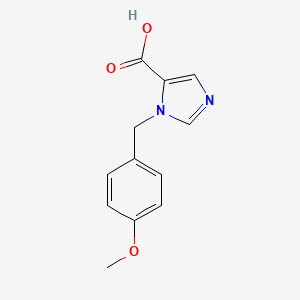![molecular formula C12H11NO4S B2862080 (5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 91570-10-4](/img/structure/B2862080.png)
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H11NO4S and its molecular weight is 265.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
Derivatives of 5-substituted-2,4-thiazolidinedione exhibit a broad spectrum of biological activities. A study by Popov-Pergal et al. (2010) synthesized new derivatives with varied arylidene groups, including 3,4-dimethoxybenzylidene, and confirmed their structures using spectroscopic methods and X-ray diffraction data. This research emphasizes the versatility in synthesizing thiazolidinedione derivatives for potential biological applications Popov-Pergal et al., 2010.
Antimicrobial Activity
Thiazolidinedione derivatives have been explored for their antimicrobial properties. Rajput et al. (2011) synthesized and characterized thiazolidine-2,4-dione derivatives that exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest the potential of thiazolidinedione compounds in developing new antimicrobial agents Rajput et al., 2011.
Another study by Trotsko et al. (2018) synthesized (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, showing antibacterial activity against Gram-positive bacteria. The research indicates that electron-withdrawing substituents at the phenyl ring enhance antibacterial activity Trotsko et al., 2018.
Aldose Reductase Inhibitory Activity
Sever et al. (2021) investigated 5-(arylidene)thiazolidine-2,4-diones for their in vitro aldose reductase (AR) inhibitory activities. One compound demonstrated significant uncompetitive inhibition, suggesting its potential as an orally bioavailable AR inhibitor for managing diabetic complications Sever et al., 2021.
Anticancer Activity
The anticancer potential of thiazolidinedione derivatives has been explored in various studies. For example, Kumar and Sharma (2022) synthesized N-substituted indole derivatives of thiazolidine-2,4-dione showing promising anticancer activity against the MCF-7 human breast cancer cell line. This suggests the therapeutic potential of thiazolidinedione derivatives in cancer treatment Kumar and Sharma, 2022.
Corrosion Inhibition
Thiazolidinediones also show promise as corrosion inhibitors. Chaouiki et al. (2022) demonstrated that thiazolidinediones could significantly enhance the corrosion resistance of carbon steel in acidic environments. This research highlights the potential of thiazolidinediones in developing eco-friendly corrosion inhibitors Chaouiki et al., 2022.
Properties
IUPAC Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-16-8-5-3-4-7(10(8)17-2)6-9-11(14)13-12(15)18-9/h3-6H,1-2H3,(H,13,14,15)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCYLUDFIQHPMV-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2862003.png)

![3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B2862006.png)
![3-(2-ethoxyquinolin-6-yl)-1-[(1-methylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862007.png)
![4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2862008.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2862009.png)

![1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2862014.png)
![1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2862015.png)


